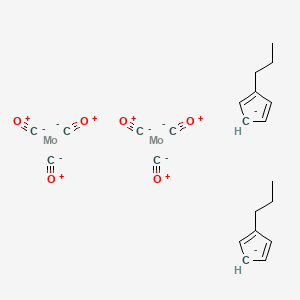
ACHROMOPEPTIDASE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Achromopeptidase is a lysyl endopeptidase, originally isolated from a soil bacterium . It has a broad range of bacteriolytic activity and is known to lyse the cell walls of many Gram-positive organisms that are resistant to lysozyme such as Streptococcus faecalis and Micrococcus luteus, as well as a number of Gram-negative organisms . It has been shown to contain two different bacteriolytic proteases, alp3 (α-lytic protease) and blp4 (β-lytic protease) .
Synthesis Analysis
Achromopeptidase has been used in a sample preparation methodology for enzymatic lysis and sample heating for low-resource, point-of-care applications . It has been shown to be effective in the rapid lysis of a Gram-positive bacterium (Staphylococcus aureus) and an RNA virus (human respiratory syncytial virus) using a dried lysis enzyme mixture .Molecular Structure Analysis
Achromopeptidase is composed of 65% β-sheets and 10% α-helical structures . It has a molecular weight of approximately 27 kDa .Chemical Reactions Analysis
Achromopeptidase has been used in an instrument-free chemical heater system for rapid lysis of a Gram-positive bacterium (Staphylococcus aureus) and an RNA virus (human respiratory syncytial virus) .Physical And Chemical Properties Analysis
Achromopeptidase is a bacteriolytic enzyme and belongs to the serine protease family . It is effective for the lysis of gram-positive bacteria compared to lysozyme . Its activity is inhibited in the presence of heavy metals .Mecanismo De Acción
Achromopeptidase hydrolyzes a number of proteins, notably proteins on the surface of Gram-positive bacteria . It contains two bacteriolytic proteases, alp3 (α-lytic protease) and blp4 (β-lytic protease). Alp cleaves both the junction bond between the polysaccharide and the peptide moiety in addition to the D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan . Blp has particular specificity for cleavage of Gly-X bonds .
Safety and Hazards
Direcciones Futuras
Achromopeptidase has been used in the development of point-of-care nucleic acid tests . When Achromopeptidase is immobilized on nitrocellulose paper, it retains its enzymatic function and can easily and rapidly be activated using agitation . This opens new possibilities for paper-based Point-of-Care (POC) devices .
Propiedades
Número CAS |
123175-82-6 |
|---|---|
Nombre del producto |
ACHROMOPEPTIDASE |
Fórmula molecular |
C9H9NO6S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




